6-(Pent-4-ynyloxy)nicotinonitrile

physicochemical profiling drug-likeness logP

6-(Pent-4-ynyloxy)nicotinonitrile is a synthetic nicotinonitrile derivative featuring a pyridine ring substituted at the 6-position with a pent-4-ynyloxy chain and a nitrile group at the 3-position. With a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol, it belongs to the class of terminal alkyne-functionalized heterocycles.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 1924322-05-3
Cat. No. B1412961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pent-4-ynyloxy)nicotinonitrile
CAS1924322-05-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC#CCCCOC1=NC=C(C=C1)C#N
InChIInChI=1S/C11H10N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7H2
InChIKeyYOUVYNNAHRFMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pent-4-ynyloxy)nicotinonitrile (CAS 1924322-05-3) – Physicochemical Baseline and Structural Classification


6-(Pent-4-ynyloxy)nicotinonitrile is a synthetic nicotinonitrile derivative featuring a pyridine ring substituted at the 6-position with a pent-4-ynyloxy chain and a nitrile group at the 3-position [1]. With a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol, it belongs to the class of terminal alkyne-functionalized heterocycles [1]. The compound is primarily employed as a research building block, where its terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, and as a synthetic intermediate for generating nicotinonitrile-based libraries .

Why Generic Substitution Fails: Structural Differentiation of 6-(Pent-4-ynyloxy)nicotinonitrile from In-Class Nicotinonitrile Analogs


Within the nicotinonitrile family, simple substitution by a shorter-chain analog, a different positional isomer, or a non-alkyne isostere results in measurable shifts in lipophilicity, conformational flexibility, and the chemical reactivity profile, rendering any single analog a non-equivalent replacement for 6-(Pent-4-ynyloxy)nicotinonitrile [1]. The terminal alkyne group imparts a unique click-chemistry competence that is absent in saturated or shorter-chain analogs, while the para-like (6-position) attachment generates distinct electronic and steric properties compared to ortho-like (2-position) isomers [1]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence: 6-(Pent-4-ynyloxy)nicotinonitrile vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Higher Predicted Membrane Permeability vs. Shorter-Chain Alkyne and Alkyl-Ether Analogs

6-(Pent-4-ynyloxy)nicotinonitrile possesses a computed XLogP3 of 1.8, which is 0.3 log units above 6-(But-2-ynyloxy)nicotinonitrile (XLogP3 = 1.5) and 0.4 log units above 6-Methoxynicotinonitrile (XLogP3 = 1.4) [1][2][3]. An increase of ≈0.3–0.4 logP units typically translates to approximately a 2-fold increase in membrane partitioning, which can be critical in cell-based assays.

physicochemical profiling drug-likeness logP

Conformational Flexibility Index: Rotatable Bond Count Differentiates Probe Length and Entropic Binding Penalty

The target compound contains 4 rotatable bonds, compared to 2 for 6-(But-2-ynyloxy)nicotinonitrile and 1 for 6-Methoxynicotinonitrile [1][2][3]. The doubled rotatable bond count relative to the butynyloxy analog indicates a significantly longer and more flexible side chain, which can explore a larger conformational space in solution and at binding sites.

molecular flexibility entropic penalty drug design

Positional Isomerism: 6- vs. 2-(Pent-4-ynyloxy)nicotinonitrile – Electronic and Steric Consequences of Para-like versus Ortho-like Substitution

In 6-(Pent-4-ynyloxy)nicotinonitrile, the alkynyloxy substituent occupies the position para to the pyridine nitrogen, whereas in 2-(Pent-4-ynyloxy)nicotinonitrile (CAS 1924322-08-6) it occupies the ortho position [1]. This regioisomeric difference alters the electron density distribution across the pyridine ring: the 6-substituted isomer is expected to exhibit a higher dipole moment and different hydrogen-bond acceptor character at the ring nitrogen, which can influence both biological target recognition and metal-coordination behavior [1]. No single published head-to-head biological comparison exists between these two isomers.

regioisomer structure-activity relationship electronic effects

Click-Chemistry Competence: Terminal Alkyne enables CuAAC Conjugation Absent in Alkene and Alkyl-Ether Analogs

6-(Pent-4-ynyloxy)nicotinonitrile contains a terminal alkyne, making it a competent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile (CAS 1355334-42-7), which shares the same molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol), contains an internal alkene that is unreactive toward azide dipoles under standard CuAAC conditions [1]. Similarly, 6-Methoxynicotinonitrile lacks any unsaturated bond capable of participating in cycloaddition reactions. The presence of a terminal alkyne is a binary structural feature that determines eligibility for the most widely used bioconjugation and library-diversification chemistry.

click chemistry CuAAC bioconjugation chemical biology

Commercially Available Purity Specifications: 95% (AKSci) vs. 98% for the Regioisomer (Bidepharm) – Fit-for-Purpose Procurement

The target compound is supplied by AKSci with a minimum purity specification of 95% . By comparison, the 2-substituted regioisomer, 2-(Pent-4-ynyloxy)nicotinonitrile (CAS 1924322-08-6), is available from Bidepharm at a higher minimum purity of 98% . A 3% purity differential may influence the choice of building block depending on the sensitivity of downstream chemistry to impurities, yet the 95% purity of the 6-isomer may be sufficient for high-yielding click reactions or initial library synthesis, offering potential cost-efficiency advantages.

purity specification procurement quality control

Topological Polar Surface Area (TPSA) Parity with Different LogP: Balancing Solubility and Permeability

6-(Pent-4-ynyloxy)nicotinonitrile and its shorter-chain analog 6-(But-2-ynyloxy)nicotinonitrile share an identical Topological Polar Surface Area (TPSA) of 45.9 Ų, yet the target compound possesses a higher XLogP3 of 1.8 versus 1.5 [1][2]. TPSA values below 60 Ų predict good oral absorption, but the higher logP of the target compound implies a shift toward higher membrane permeability without sacrificing the favorable TPSA window. This combination is not achievable with the shorter-chain analog.

drug-likeness TPSA ADME oral bioavailability

Best-Fit Application Scenarios for 6-(Pent-4-ynyloxy)nicotinonitrile Based on Quantified Differentiation Evidence


CuAAC-Based Library Synthesis and Chemical Probe Generation

The terminal alkyne of 6-(Pent-4-ynyloxy)nicotinonitrile renders it competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the alkene analog 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile and the alkyl-ether analog 6-Methoxynicotinonitrile . This enables its use as a core scaffold for triazole-linked library construction and for generating chemical probes where the alkyne serves as the conjugation handle.

SAR Exploration Requiring Defined Lipophilicity and Side-Chain Flexibility Gradients

With an XLogP3 of 1.8 and 4 rotatable bonds, 6-(Pent-4-ynyloxy)nicotinonitrile provides a distinct lipophilicity-flexibility combination compared to the shorter 6-(But-2-ynyloxy)nicotinonitrile (XLogP3 1.5, 2 rotatable bonds) . This makes it suitable for systematic SAR studies where incremental changes in logP and conformational freedom are needed to map target binding pockets.

Regioisomeric Selectivity Studies on Nicotinonitrile Scaffolds

The 6-position (para-like) substitution pattern distinguishes this compound from the 2-position (ortho-like) regioisomer, 2-(Pent-4-ynyloxy)nicotinonitrile, enabling direct investigation of how the vector of side-chain exit from the pyridine core affects target engagement, metal coordination, or supramolecular assembly . These isomers are non-interchangeable in SAR and mechanistic studies.

Cost-Efficient Building Block Procurement for High-Yielding Click Reactions

The commercially available minimum purity of 95% for 6-(Pent-4-ynyloxy)nicotinonitrile positions it as a fit-for-purpose building block when ultra-high purity (>98%) is not required, such as in high-yielding CuAAC reactions where trace impurities are consumed or removed during workup, potentially offering procurement cost savings compared to the higher-purity 2-isomer.

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